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3-(3-Acetylphenyl)-5-chlorobenzoic acid
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Overview
Description
3-(3-Acetylphenyl)-5-chlorobenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetylphenyl)-5-chlorobenzoic acid typically involves the acylation of 3-chlorobenzoic acid with 3-acetylphenylboronic acid. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the cost.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetylphenyl)-5-chlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: 3-(3-Carboxyphenyl)-5-chlorobenzoic acid.
Reduction: 3-(3-Hydroxyphenyl)-5-chlorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Acetylphenyl)-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Acetylphenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The chlorine atom can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Acetylphenylboronic acid: Shares the acetylphenyl moiety but lacks the chlorobenzoic acid group.
3-(3-Acetylphenyl)-4-chlorobenzoic acid: Similar structure but with the chlorine atom in a different position.
3-(3-Acetylphenyl)-5-bromobenzoic acid: Bromine atom instead of chlorine.
Uniqueness
3-(3-Acetylphenyl)-5-chlorobenzoic acid is unique due to the specific positioning of the acetyl and chlorine groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-acetylphenyl)-5-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(5-10)12-6-13(15(18)19)8-14(16)7-12/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATXVVDKFSOYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689754 |
Source
|
Record name | 3'-Acetyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261942-86-2 |
Source
|
Record name | 3'-Acetyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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